molecular formula C17H15FN2O3S B2573563 N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-14-1

N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2573563
CAS RN: 898436-14-1
M. Wt: 346.38
InChI Key: KDDDTQSLAZDFSM-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinoline derivatives have been studied for their potential as inhibitors of the M2 isoform of pyruvate kinase, a key enzyme in cancer metabolism .


Synthesis Analysis

While specific synthesis methods for this compound were not found, quinoline derivatives are often synthesized using various techniques, including the Bischler–Napieralski reaction and the Pictet–Gams reaction .


Molecular Structure Analysis

The compound likely contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also has a sulfonamide functional group attached .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyrrolo-/Indolo[1,2-a]quinolines and Naphtho[2,1-b]thiophenes A highly efficient and simple route for the synthesis of pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes from gem-dibromovinyls and sulfonamides is reported. This methodology involves a two-step protocol to synthesize tri- and tetracyclic heterocycles in a one-pot fashion through the Cu(I)-catalyzed formation of ynamide followed by a Ag(I)-assisted intramolecular hydroarylation. The photophysical properties of representative examples of these compounds have also been studied, indicating potential applications in materials science and pharmaceuticals (Kiruthika, Nandakumar, & Perumal, 2014).

Sulfonamide Hybrids Sulfonamides, including compounds like "N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide", constitute an important class of drugs with a wide range of pharmacological activities. This class has been explored for developing hybrid compounds, incorporating organic compounds such as coumarin, isoxazole, tetrazole, and pyrazole, leading to a considerable range of hybrids named as sulfonamide hybrids. These hybrids have been reviewed for their synthesis and biological activities, providing insights into the potential therapeutic applications of these compounds (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Potential Applications

Antibacterial Activity A series of 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids with a novel tetracyclic structure, potentially including compounds structurally related to "this compound", was synthesized and tested for antibacterial activity. These compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Taguchi et al., 1992).

Antitumor Activity Research into sulfonamide derivatives has also shown promise in antitumor activities. Novel sulfonamide derivatives have been synthesized and screened for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Certain compounds within this class have shown potent activity, suggesting potential applications in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Mechanism of Action

Although the exact mechanism of action for this compound is not known, quinoline derivatives have been studied for their potential to inhibit the M2 isoform of pyruvate kinase, a key enzyme involved in cancer metabolism .

Future Directions

Quinoline derivatives, including those with a sulfonamide group, continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on synthesizing novel analogs and studying their potential applications in cancer treatment .

properties

IUPAC Name

N-(2-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c18-14-3-1-2-4-15(14)19-24(22,23)13-9-11-5-6-16(21)20-8-7-12(10-13)17(11)20/h1-4,9-10,19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDDTQSLAZDFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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